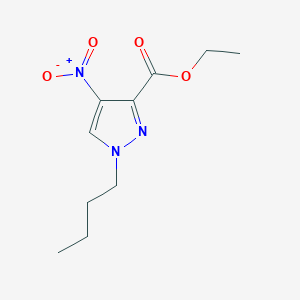
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that features a unique combination of a tetrazole ring, a cyclohexyl group, and a thiophene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, cyclohexyl azide can react with a suitable nitrile under acidic conditions to form the tetrazole ring.
Attachment of the Thiophene Moiety: The thiophene group can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the Urea Linkage: The final step involves the reaction of the tetrazole-thiophene intermediate with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions: 1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted tetrazoles.
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to the presence of the tetrazole ring.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or antimicrobial agent.
Biological Probes: It can be used as a probe to study biological processes involving tetrazole and thiophene derivatives.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Electronics: Incorporation into organic electronic devices due to the conductive properties of the thiophene ring.
作用機序
The mechanism by which 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea exerts its effects involves interactions with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. The thiophene ring can participate in π-π interactions, enhancing binding affinity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
1-((1-Phenyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: 1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea is unique due to the combination of the cyclohexyl group, which provides steric bulk, and the thiophene ring, which offers electronic properties. This combination can result in distinct biological and chemical properties compared to similar compounds.
特性
IUPAC Name |
1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6OS/c20-13(15-12-7-4-8-21-12)14-9-11-16-17-18-19(11)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H2,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWQSUHNUDVZFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-methyl-3-(1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one](/img/structure/B2424830.png)
![1-butyl-4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2424832.png)

![N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B2424837.png)
![2-(2,4-dimethylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2424840.png)




![Methyl 4-chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinecarboxylate](/img/structure/B2424845.png)


![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2424849.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2424850.png)
